N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide
Description
N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a benzamide derivative featuring a benzoxazole core substituted with a methoxy group at position 3. The benzoxazole ring is linked to a benzyl group, which is further connected to a benzamide moiety. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation .
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H18N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
JJMCGXOKCWTCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the formation of the desired product . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Scientific Research Applications
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Pharmacology: Research is conducted to explore its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is investigated for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed in studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocycle Impact :
- Benzoxazole analogs (e.g., ) often exhibit antifungal activity, likely due to their planar aromatic systems enhancing DNA or enzyme interactions.
- Thiazole/oxadiazole derivatives (e.g., ) show broader enzyme inhibition, possibly due to sulfur-containing cores improving electron affinity and binding to catalytic sites .
Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups (electron-donating) may enhance solubility and metabolic stability, whereas chloro substituents (electron-withdrawing) increase electrophilicity and target binding .
- Benzamide Modifications : Fluorine or sulfamoyl groups (e.g., ) improve pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation.
Pharmacological and Physicochemical Properties
- Lipophilicity : Compounds with trifluoromethyl or chloro groups (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity.
- Enzyme Inhibition : Thiazole and oxadiazole derivatives (e.g., ) show stronger inhibition of enzymes like PFOR or thioredoxin reductase compared to benzoxazoles, likely due to sulfur’s electronegativity .
- Antifungal Activity : Methoxy-substituted benzoxazoles (e.g., ) demonstrate moderate activity against C. albicans, while sulfamoyl-oxadiazoles (LMM5) achieve higher potency via dual-target mechanisms .
Biological Activity
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 396.42 g/mol
- XLogP : 3.4
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
The compound features a benzamide core linked to a benzoxazole moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzoxazole, including N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide, exhibit significant anticancer activity. A study highlighted that compounds with similar structures act as MET kinase inhibitors, which are crucial in tumor progression and metastasis. The inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes in various cancers .
Table 1: Anticancer Activity Data
| Compound | Target | IC (μM) | Mechanism of Action |
|---|---|---|---|
| N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide | MET Kinase | 0.34 | Inhibition of substrate binding |
| Other Benzoxazole Derivative | NS5B Polymerase | <50 | Allosteric inhibition |
Neuropharmacological Effects
The compound's neuroleptic activity has been evaluated in various models. For instance, similar benzamide compounds have shown promise in reducing apomorphine-induced stereotyped behavior in animal models, indicating potential applications in treating psychotic disorders . The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide core can enhance potency and reduce side effects.
Case Study: Neuroleptic Activity
In a comparative study of several benzamide derivatives, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exhibited a favorable ratio of antistereotypic activity to cataleptogenic effects compared to traditional neuroleptics like haloperidol. This suggests that the compound may offer therapeutic benefits with fewer side effects .
The mechanism by which N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes such as MET kinase and NS5B polymerase, preventing their normal function.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing downstream signaling pathways that affect mood and behavior.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binding to active/allosteric sites on kinases and polymerases |
| Receptor Modulation | Interaction with neurotransmitter receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
